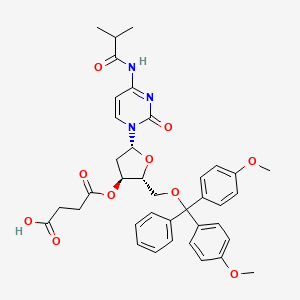
2,4-Dibromo-6-fluoro-3'-iodo-4'-methoxy-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-6-fluoro-3’-iodo-4’-methoxy-1,1’-biphenyl is a complex organic compound that belongs to the biphenyl family. This compound is characterized by the presence of multiple halogen atoms (bromine, fluorine, and iodine) and a methoxy group attached to the biphenyl structure. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-fluoro-3’-iodo-4’-methoxy-1,1’-biphenyl typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. The choice of reagents, catalysts, and reaction conditions would be tailored to ensure scalability and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-6-fluoro-3’-iodo-4’-methoxy-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Including toluene, ethanol, or water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
2,4-Dibromo-6-fluoro-3’-iodo-4’-methoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-6-fluoro-3’-iodo-4’-methoxy-1,1’-biphenyl involves its interaction with specific molecular targets. The presence of multiple halogen atoms and a methoxy group can influence its binding affinity and reactivity. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1,1’-biphenyl: A simpler biphenyl derivative with a single bromine atom.
4,4’-Dibromo-1,1’-biphenyl: Contains two bromine atoms on the biphenyl structure.
Uniqueness
2,4-Dibromo-6-fluoro-3’-iodo-4’-methoxy-1,1’-biphenyl is unique due to the combination of multiple halogen atoms and a methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C13H8Br2FIO |
|---|---|
Peso molecular |
485.91 g/mol |
Nombre IUPAC |
1,5-dibromo-3-fluoro-2-(3-iodo-4-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H8Br2FIO/c1-18-12-3-2-7(4-11(12)17)13-9(15)5-8(14)6-10(13)16/h2-6H,1H3 |
Clave InChI |
CPUWJILCHHZJPX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=C(C=C(C=C2Br)Br)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-(5-Pyridin-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-butyronitrile](/img/structure/B13111740.png)



![3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one](/img/structure/B13111766.png)
